REACTION_CXSMILES
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[CH3:1][C:2]([N+:10]([O-])=O)([CH3:9])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6]>CC(O)=O.[Pd]>[NH2:10][C:2]([CH3:9])([CH3:1])[CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6]
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Name
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|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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CC(CCC(=O)OC)(C)[N+](=O)[O-]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
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1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under a hydrogen atmosphere at room temperature for 16 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude was used in the subsequent step without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |